molecular formula C10H5FN2O B3054607 8-Fluoro-4-hydroxyquinoline-3-carbonitrile CAS No. 61338-15-6

8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B3054607
CAS No.: 61338-15-6
M. Wt: 188.16 g/mol
InChI Key: PENXESCTQQXUMH-UHFFFAOYSA-N
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Description

Significance of Quinolines and Hydroxyquinolines in Chemical and Biological Sciences

The quinoline (B57606) framework, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds and functional materials. Its derivatives are integral to numerous therapeutic agents and are recognized for their broad spectrum of pharmacological activities.

Quinolines are widely regarded as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets with high affinity. This versatility has led to their incorporation into drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The rigid, planar structure of the quinoline ring system provides a robust scaffold for the spatial orientation of functional groups, facilitating specific interactions with enzymes and receptors.

Within the broader quinoline family, hydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) and 4-hydroxyquinoline (B1666331) derivatives, have a rich history in medicinal chemistry.

8-Hydroxyquinoline derivatives are well-known for their potent metal-chelating properties, which are often linked to their biological activities. These compounds have been extensively studied for their antimicrobial, antifungal, and anticancer effects. The ability to sequester metal ions is crucial for the function of many enzymes, and by interfering with this process, 8-hydroxyquinoline derivatives can disrupt essential cellular functions in pathogens and cancer cells.

4-Hydroxyquinoline derivatives also exhibit a wide range of biological activities. The 4-hydroxyquinoline scaffold is a key component of several antibacterial agents, including the quinolone and fluoroquinolone antibiotics. The presence of the hydroxyl group at the 4-position, along with a carboxyl group at the 3-position, is a common feature in many of these drugs and is crucial for their mechanism of action, which typically involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline during the synthesis of chloroquine (B1663885) spurred the development of the vast class of fluoroquinolone antibiotics. nih.gov

The Role of Fluorine in Modulating Chemical and Biological Properties of Quinolones

The introduction of fluorine atoms into the quinolone scaffold has a profound impact on the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to several advantageous modifications:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life of the drug in the body.

Increased Lipophilicity: In many cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and affect its interaction with biological targets.

Altered Conformation and Binding: The presence of fluorine can lead to specific conformational preferences and can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

Research Focus on 8-Fluoro-4-hydroxyquinoline-3-carbonitrile and its Derivatives

The compound this compound combines the key structural features of a 4-hydroxyquinoline, a nitrile group at the 3-position, and a fluorine atom at the 8-position. This specific combination of functionalities has prompted research into its synthesis and potential applications. The nitrile group is a versatile functional group that can be a precursor for other functionalities or can itself contribute to biological activity. The 8-fluoro substitution is of particular interest for its potential to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. Research in this area aims to explore the synthesis of this scaffold and its derivatives and to evaluate their biological activities, including potential antimicrobial and anticancer properties.

Detailed Research Findings

While specific, in-depth academic studies solely focused on this compound are not abundantly available in the public domain, research on closely related analogues and the broader class of substituted quinoline-3-carbonitriles provides valuable insights into the potential of this compound.

General synthesis strategies for quinoline-3-carbonitriles often involve multi-component reactions. For instance, a three-component reaction of N-substituted anilines, ethyl cyanoacetate, and triethyl orthoformate catalyzed by L-proline has been reported for the synthesis of N-substituted quinoline-3-carbonitrile derivatives. Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines to yield 3-substituted quinolines. nih.gov

The biological evaluation of various quinoline-3-carbonitrile derivatives has demonstrated their potential as cytotoxic agents. For example, a series of quinoline-3-carbonitrile derivatives showed excellent selective cytotoxicity toward the SMMC-7721 human hepatoma cell line. nih.gov Furthermore, research on other substituted 4-hydroxyquinoline analogues has revealed promising anticancer activity against various human cancer cell lines, including colon, lung, prostate, and breast cancer. nih.gov

The antimicrobial potential of the 8-hydroxyquinoline scaffold is well-documented, and it is plausible that derivatives of this compound could also exhibit such properties. Studies on 8-hydroxyquinoline derivatives have shown potent activity against a range of bacteria, including resistant strains like MRSA. wisdomlib.orgimrpress.comnih.gov

Below are interactive data tables summarizing findings for related quinoline derivatives, which can serve as a predictive framework for the potential activities of this compound.

Table 1: Anticancer Activity of Selected Substituted 4-Hydroxyquinolone Analogues

CompoundCell LineIC50 (µM)
3a HCT116 (Colon)148.3
A549 (Lung)176.5
PC3 (Prostate)155.2
MCF-7 (Breast)189.0
3b HCT116 (Colon)162.0
A549 (Lung)198.7
PC3 (Prostate)239.4
MCF-7 (Breast)175.1
3g HCT116 (Colon)25.6
A549 (Lung)33.1
PC3 (Prostate)41.8
MCF-7 (Breast)29.4

Data adapted from in vitro studies on modified 4-hydroxyquinolone analogues. nih.gov

Table 2: Antimicrobial Activity of an 8-Hydroxyquinoline Derivative (PH176) against MRSA

ParameterValue (µg/ml)
MIC5016
MIC9032

Data from a study evaluating the antibacterial and synergistic effect of a new 8-hydroxyquinoline derivative (PH176) against MRSA. nih.gov

Established Synthetic Routes to the 4-Hydroxyquinoline-3-carbonitrile (B1351834) Core

The formation of the central 4-hydroxyquinoline ring system is a critical step. Several classical and modern synthetic strategies have been developed to achieve this, primarily involving cyclization reactions.

The Gould-Jacob reaction is a versatile and widely used method for synthesizing 4-hydroxyquinoline derivatives. wikipedia.orgmdpi.com The reaction typically begins with the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.orgthieme-connect.com This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

The subsequent step involves a thermal intramolecular cyclization, often requiring high temperatures (up to 250-300°C), which can be achieved through conventional heating or microwave irradiation. wikipedia.orgablelab.eu This high-temperature cyclization leads to the formation of the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com The Gould-Jacob reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org The resulting ester can then be further manipulated to introduce the desired carbonitrile group.

Reactant 1 Reactant 2 Key Conditions Product Core Reference
AnilineDiethyl ethoxymethylenemalonate1. Condensation (120°C)Diethyl 2-((phenylamino)-methylene)malonate thieme-connect.com
Diethyl 2-((phenylamino)-methylene)malonateDiphenyl ether2. Thermal Cyclization (250°C, Microwave)Ethyl 4-hydroxyquinoline-3-carboxylate thieme-connect.comablelab.eu

Beyond the Gould-Jacob reaction, other intramolecular cyclization strategies are employed to construct the quinoline ring. These methods often involve forming the C-N and C-C bonds of the heterocyclic ring in the final steps. For instance, enamines generated from the reaction of anilines and suitable 1,3-dicarbonyl compounds can undergo thermal ring closure. nih.gov High temperatures are typically required to facilitate the elimination of a molecule, such as ethanol, to yield the quinolin-4-one structure. mdpi.comnih.gov

N-chlorosuccinimide (NCS)-mediated intramolecular cyclizations have also been reported for forming a C-N bond at the indole 2-position, a strategy that can be adapted for quinoline synthesis. nih.gov Furthermore, metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) can promote the intramolecular cyclization of N-cyano sulfoximines by activating the N-cyano group, suggesting a potential pathway for cyano-substituted ring formation. researchgate.net

Strategy Precursor Type Key Reagent/Condition Bond Formed Reference
Thermal Ring ClosureEnamines from anilinesHigh Temperature (e.g., 180°C+)C4-N1, C4a-C8a nih.gov
NCS-Mediated CyclizationSubstituted anilines with appropriate side chainsN-chlorosuccinimide (NCS)C-N bond nih.gov
Anhydride-Promoted CyclizationN-cyano precursorsTrifluoroacetic anhydride (TFAA)Intramolecular C-N researchgate.net

Strategies for Fluorine Introduction at the 8-Position

Introducing a fluorine atom at the 8-position of the quinoline ring can be achieved through two primary approaches: starting with a pre-fluorinated building block or by direct fluorination of the quinoline core.

The most common and regioselective method is to begin the synthesis with a commercially available, appropriately substituted fluorinated aniline. For the target compound, 2-fluoroaniline (B146934) serves as the ideal starting material for a Gould-Jacob type synthesis. researchgate.net The fluorine atom's position is thus fixed from the outset, avoiding issues with regioselectivity in later fluorination steps. This approach has been used to synthesize various 8-fluoro-4-hydroxyquinolines. researchgate.net Another strategy involves the directed ortho-lithiation of fluorine-containing aromatic compounds, which can then be used to build the heterocyclic ring. nih.gov

Method Substrate Reagent/Condition Advantage Reference
Synthesis from Fluorinated Precursor2-FluoroanilineStandard quinoline synthesis (e.g., Gould-Jacob)High regioselectivity; fluorine position is predetermined. researchgate.net
Directed ortho-Lithiation2-(3-fluorophenyl)ethylamineBuLi, then DMFControlled functionalization at the position ortho to fluorine. nih.gov
Electrophilic FluorinationQuinolineElectrophilic fluorinating agentsDirect introduction of fluorine. youtube.com

Methods for Introducing the 3-Carbonitrile Moiety

The cyano group at the C-3 position is a key functional group. acs.orgnih.gov It can be introduced either through direct substitution reactions or by the chemical transformation of a precursor group, such as a carboxylic acid.

One common method for introducing a cyano group is through the displacement of a suitable leaving group, such as a halogen, from the 3-position of the quinoline ring. For example, a 3-bromoquinoline (B21735) derivative can be converted to the corresponding 3-carbonitrile by reaction with a cyanide source, such as copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF at elevated temperatures. daneshyari.com This is a variation of the Rosenmund-von Braun reaction.

An alternative and highly effective route involves the synthesis of the corresponding 3-carboxylic acid derivative, 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, which serves as a direct precursor. chemscene.com The synthesis of quinoline-3-carboxylic acids can be achieved through methods like the Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid. iipseries.org

Once the 3-carboxylic acid is obtained, it can be converted to the 3-carbonitrile. A standard, multi-step laboratory procedure for this transformation involves:

Conversion of the carboxylic acid to a primary amide. This is typically achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia (B1221849).

Dehydration of the primary amide to yield the nitrile. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

This two-step sequence is a reliable method for converting a carboxylic acid group to a carbonitrile on an aromatic ring.

Method Precursor Key Reagents Intermediate Reference
Conversion from Carboxylic Acid8-Fluoro-4-hydroxyquinoline-3-carboxylic acid1. SOCl₂, NH₃2. POCl₃ or TFAA8-Fluoro-4-hydroxyquinoline-3-carboxamide chemscene.comiipseries.org
Nucleophilic Substitution3-Bromo-8-fluoro-4-hydroxyquinolineCopper(I) cyanide (CuCN)N/A daneshyari.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENXESCTQQXUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625642
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-15-6
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical and in Vitro Biological Activity of 8 Fluoro 4 Hydroxyquinoline 3 Carbonitrile Derivatives

Antiplasmodial Activity

The quinoline (B57606) core is a well-established pharmacophore in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and primaquine (B1584692) being historically significant. wikipedia.orgnih.gov Research into new quinoline derivatives continues to be a promising avenue for combating drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govresearchgate.net

Recent studies have explored hybrids of quinoline and pyrimidine-5-carbonitrile, demonstrating potent in vitro antiplasmodial activity. nih.gov One such hybrid, bearing a m-nitrophenyl substituent at the C-4 position of the pyrimidine (B1678525) ring, exhibited a half-maximal inhibitory concentration (IC50) of 56 nM against the chloroquine-resistant (Dd2) strain of P. falciparum. nih.gov This potency was four times greater than that of chloroquine itself. nih.gov While specific data on 8-fluoro-4-hydroxyquinoline-3-carbonitrile derivatives is limited, the activity of these related hybrids underscores the potential of the quinoline-carbonitrile scaffold in developing new antimalarial agents. The mechanism of action for many quinoline-based antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.gov

The exploration of 8-aminoquinoline (B160924) derivatives has also yielded compounds with significant antimalarial properties. nih.govsigmaaldrich.com These compounds are effective not only against the blood stages of the parasite but also against the dormant liver-stage hypnozoites of P. vivax and P. ovale, which are responsible for disease relapse. wikipedia.orgnih.gov This broad-spectrum activity highlights the versatility of the quinoline scaffold in antimalarial drug discovery.

Table 1: Antiplasmodial Activity of a Quinoline-Pyrimidine Hybrid Derivative

Compound P. falciparum Strain IC50 (nM) Reference
Pyrimidine-5-carbonitrile quinoline hybrid with m-nitrophenyl substituent Dd2 (chloroquine-resistant) 56 nih.gov

Neuroprotective Aspects

The 8-hydroxyquinoline (B1678124) scaffold is recognized for its neuroprotective potential, largely attributed to its ability to chelate metal ions and mitigate oxidative stress, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govnih.govnih.gov The introduction of a fluorine atom into the 8-hydroxyquinoline structure can enhance its properties, making fluorinated derivatives a subject of intense investigation. nih.gov

Derivatives of 8-hydroxyquinoline have been shown to offer neuroprotection against high glucose-induced toxicity in human neuroblastoma SH-SY5Y cells. nih.gov Compounds such as clioquinol (B1669181) and nitroxoline (B368727) significantly increased cell viability in the presence of high glucose levels. nih.gov This protective effect is associated with the modulation of calpain expression, an enzyme involved in neuronal cell death pathways. nih.gov

In the context of Alzheimer's disease, fluorinated 8-hydroxyquinoline derivatives have been developed as metal ionophores that can modulate the interaction of zinc and copper ions with amyloid-beta (Aβ) peptides. nih.gov This is significant because the dysregulation of these metal ions is implicated in the aggregation of Aβ into toxic plaques. nih.gov Certain fluorinated 8-hydroxyquinoline compounds have demonstrated the ability to inhibit zinc-induced Aβ oligomerization with EC50 values in the low micromolar range. nih.gov Furthermore, these compounds can act as antioxidants, scavenging harmful reactive oxygen species that contribute to neuronal damage. nih.govnih.gov

Table 2: Neuroprotective Activity of Selected 8-Hydroxyquinoline Derivatives

Compound Activity Cell Line Key Findings Reference
Clioquinol Neuroprotection against high glucose SH-SY5Y Increased cell viability nih.gov
Nitroxoline Neuroprotection against high glucose SH-SY5Y Increased cell viability nih.gov
Fluorinated 8-hydroxyquinolines Inhibition of zinc-induced Aβ oligomerization N/A EC50 < ~5 µM nih.gov

Enzyme Inhibition Studies

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for antiretroviral therapy. The 8-hydroxyquinoline moiety is a known pharmacophore for HIV-1 integrase inhibitors, with its metal-chelating properties playing a crucial role in binding to the enzyme's active site. nih.govnih.govnih.gov

Several derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their ability to inhibit HIV-1 integrase. For instance, certain quinaldic acid derivatives have shown inhibitory activity with IC50 values in the micromolar range. nih.gov The development of tricyclic inhibitors containing the 8-hydroxyquinoline scaffold, designed to mimic the active conformation of other known inhibitors, has led to compounds with potent antiviral activity in the nanomolar range. nih.gov While specific inhibitory data for this compound derivatives against HIV-1 integrase is not extensively documented, the established activity of related 8-hydroxyquinolines suggests that this chemical class holds promise for the development of novel HIV-1 integrase inhibitors. nih.govnih.govmdpi.com

Table 3: HIV-1 Integrase Inhibitory Activity of 8-Hydroxyquinoline Derivatives

Compound Class Example Compound IC50 (µM) Reference
Quinaldic Acid Derivative 112 42 nih.gov
Quinaldic Acid Derivative 111 47 nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate the topological state of DNA during replication, transcription, and repair. nih.govnih.gov They are the primary targets of the widely used fluoroquinolone antibiotics. nih.gov The emergence of bacterial resistance to existing antibiotics has spurred the search for new inhibitors of these enzymes. nih.govnih.gov

Derivatives of the quinoline scaffold have been extensively studied as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com For example, certain novel quinoline derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase, with one compound exhibiting an IC50 value of 3.39 µM. nih.gov Other quinoline hybrids have shown significant inhibition of S. aureus DNA gyrase, with IC50 values as low as 1.89 µM, comparable to the known inhibitor novobiocin. nih.gov

Table 4: Inhibitory Activity of Quinoline Derivatives against Bacterial DNA Gyrase

Compound Class Target Enzyme Organism IC50 (µM) Reference
Quinoline Derivative 14 DNA gyrase E. coli 3.39 nih.gov
Quinoline Hybrid 8b DNA gyrase S. aureus 1.89 nih.gov
Quinoline Hybrid 9c DNA gyrase S. aureus 2.73 nih.gov
Quinoline Hybrid 9d DNA gyrase S. aureus 2.14 nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f4 GyrB S. aureus 0.31 nih.gov

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the behavior of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. By modeling the molecule's electronic properties, dynamics, and interactions with biological targets, researchers can gain insights that guide further experimental work.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For quinoline-3-carbonitrile derivatives, DFT calculations, often using the B3LYP functional, are employed to determine key electronic parameters that govern their reactivity and stability. sci-hub.senih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. sci-hub.seresearchgate.net A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se For instance, in a study of antibacterial quinoline-3-carbonitrile derivatives, the compound with the lowest band gap energy (3.40 eV) was identified as a promising candidate for further development. sci-hub.se Other calculated properties such as ionization potential, electron affinity, chemical hardness, and electronegativity provide further insights into the molecule's electronic behavior and potential for interaction. nih.gov

Table 1: Key Electronic Properties Calculated by DFT for Quinoline (B57606) Derivatives Note: The values below are representative examples from studies on related quinoline derivatives and are not specific to this compound.

ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability.
Ionization Potential (IP)The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)The energy released when an electron is added to the molecule.
Chemical Hardness (η)Resistance to change in electron distribution.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach can provide detailed information on the adsorption of quinoline derivatives onto various surfaces or their stability within the binding pocket of a biological target. researchgate.netmdpi.com For example, MD simulations have been used to investigate the adsorption of quinoline derivatives on metal surfaces, revealing that they can form a protective film through a charge transfer process. researchgate.net

In a biological context, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov By simulating the complex in a dynamic, solvated environment for a set duration (e.g., 100 ns), researchers can confirm if the key interactions, such as hydrogen bonds, are maintained over time, thus validating the stability of the binding mode. mdpi.com This provides a more realistic view of the interaction compared to the static picture offered by docking alone. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the molecule within the target's active site.

Quinoline-based compounds have been docked against a variety of targets, including:

Bacterial Enzymes: Quinoline-3-carbonitrile derivatives have been shown to interact with DNA gyrase, a key enzyme for bacterial replication, suggesting a probable mechanism for their antibacterial activity. sci-hub.se

Kinases: Derivatives of the quinoline scaffold are known to inhibit various kinases, such as those in the phosphatidylinositol 3-kinase-related kinases (PIKK) family, by binding to the hinge region of the enzyme. mdpi.com

Cancer-Related Proteins: Docking studies of 8-hydroxyquinoline (B1678124) derivatives against proteins implicated in breast, liver, and lung cancer have been performed to evaluate their potential as anticancer agents. bohrium.com

Proteins in Neurodegenerative Disease: The 8-hydroxyquinoline scaffold is a key feature in compounds designed to interact with targets related to Alzheimer's disease. nih.gov

These studies typically reveal that the binding is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. sci-hub.rednih.gov For quinoline derivatives, 2D and 3D-QSAR models are developed to identify the key physicochemical properties and structural features that govern their activity. mdpi.comjmaterenvironsci.com

In a QSAR study, molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for a set of molecules with known biological activity. nih.gov Statistical methods are then used to build a mathematical model that predicts the activity of new, untested compounds. For example, a QSAR model for quinoline-3-carbonitrile derivatives as antibacterial agents could reveal that specific substitutions at certain positions on the quinoline ring enhance activity against a particular bacterial strain. sci-hub.red Such models have shown good predictive power, with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their reliability for guiding the design of more potent analogues. mdpi.comjmaterenvironsci.com

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. One of the most well-documented mechanisms for the broader class of 8-hydroxyquinolines is metal chelation.

The 8-hydroxyquinoline scaffold is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). researchgate.netnih.govresearchgate.net This ability to bind metals is central to many of its biological activities. Metal ions are essential for numerous biological processes, but their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. researchgate.netnih.gov

The chelation of metal ions by 8-hydroxyquinoline derivatives can have several biological consequences:

Antimicrobial Activity: The bactericidal action of these compounds is partly attributed to their ability to chelate essential trace metals, depriving bacteria of necessary cofactors for enzymatic reactions. researchgate.net

Anticancer Effects: The anticancer properties of some 8-hydroxyquinoline derivatives are linked to their interaction with copper and zinc ions. dovepress.com By forming metal complexes, these compounds can act as ionophores, transporting metal ions across cell membranes and disrupting cellular homeostasis, which can lead to the inhibition of critical cellular machinery like the proteasome. nih.govdovepress.com

Neurodegenerative Disease Modulation: In the context of Alzheimer's disease, metal ions like copper and zinc are involved in the aggregation of amyloid-beta (Aβ) peptides. nih.gov Fluorinated 8-hydroxyquinoline derivatives have been designed as metal ionophores that can modulate the concentration and distribution of these metals, thereby preventing Aβ oligomerization and dissolving Aβ deposits. nih.gov

The presence of a fluorine atom at the 8-position can influence the lipophilicity and electronic properties of the quinoline ring, potentially enhancing the compound's ability to cross biological membranes and modulate its metal-binding affinities. nih.gov

Interaction with Specific Cellular Components and Pathways

While direct mechanistic studies on this compound are limited, the broader class of quinoline and 8-hydroxyquinoline derivatives has been investigated for their interactions with various cellular machinery, offering potential insights into the action of this specific compound. The anticancer and antimicrobial activities of these scaffolds are often attributed to their interference with fundamental cellular processes.

DNA Repair: The integrity of the genome is maintained by a complex network of DNA repair pathways. Some 8-hydroxyquinoline derivatives have been shown to induce DNA damage, which can trigger apoptotic cell death in cancer cells. rsc.org For instance, certain platinum(II) complexes incorporating 8-hydroxyquinoline ligands have demonstrated the ability to significantly trigger DNA damage. rsc.org While the precise interaction of this compound with DNA repair mechanisms has not been elucidated, its structural similarity to compounds known to interfere with DNA integrity suggests this as a plausible area of investigation.

Proteasome: The proteasome is a critical cellular complex responsible for protein degradation and is a validated target in cancer therapy. Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis. While direct evidence for this compound as a proteasome inhibitor is not available, the general class of quinoline derivatives has been explored for proteasome inhibition as a potential anticancer strategy. globalresearchonline.net

Tyrosine Kinases: Tyrosine kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Several quinoline and quinazoline (B50416) derivatives have been developed as potent tyrosine kinase inhibitors. nih.govacs.org The specific substitution pattern on the quinoline ring is crucial for inhibitory activity. For example, an aniline (B41778) group at C-4 and a carbonitrile group at C-3 of the quinoline are considered important for optimal activity against Src kinase. globalresearchonline.net Given that this compound possesses the 3-carbonitrile feature, its potential to interact with the ATP-binding site of various tyrosine kinases warrants further investigation. The fluorine atom at the C-8 position could also influence binding affinity and selectivity. nih.gov

Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a well-established anticancer mechanism. Quinoline derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. arabjchem.org The specific structural features of this compound may allow it to interact with the tubulin-microtubule system, though direct experimental validation is needed.

Impact of Structural Modifications on Biological Efficacy

The biological activity of the quinoline scaffold is highly tunable through structural modifications. The nature and position of substituents on the quinoline ring can profoundly influence potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom into azaaromatic compounds is a common strategy in medicinal chemistry known to enhance biological activity. researchgate.net Specifically, a fluorine atom at the C-6 position of quinolones is well-known to improve antibacterial activity by enhancing binding to DNA gyrase. tandfonline.com In the case of 8-fluoroquinolone analogs, substitution at the 8-position has been shown to affect photostability and cytotoxicity. nih.gov The presence of the electronegative fluorine atom at the C-8 position in this compound can alter the electronic distribution of the molecule, potentially influencing its interaction with biological targets. tandfonline.com It may also impact metabolic stability and membrane permeability. mdpi.com

The 4-hydroxyquinoline (B1666331) core itself is a key pharmacophore. The hydroxyl group can participate in hydrogen bonding interactions within the active site of target proteins. Structure-activity relationship (SAR) studies on 4-hydroxyquinolines have revealed that modifications at various positions significantly impact their biological profiles, including cytotoxic effects. nih.gov

The table below summarizes the general impact of these key structural features based on studies of related quinoline derivatives.

Structural FeaturePositionGeneral Impact on Biological EfficacyReference(s)
Fluorine C-6Enhances antibacterial activity (DNA gyrase inhibition) tandfonline.com
C-8Affects photostability and cytotoxicity nih.gov
GeneralCan enhance metabolic stability, membrane permeation, and binding affinity tandfonline.commdpi.com
Hydroxy C-4Acts as a key pharmacophore, participates in hydrogen bonding nih.gov
Carbonitrile C-3Important for antibacterial and anticancer activity; crucial for some kinase inhibition globalresearchonline.netnih.gov

Advanced Applications and Research Directions

Role as Synthetic Intermediates in Drug Discovery

The structural framework of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile makes it a valuable building block in the synthesis of pharmacologically active molecules. The quinoline (B57606) ring is a privileged structure found in numerous approved drugs, and the attached functional groups offer multiple sites for chemical modification.

Precursors for Fluoroquinolone Antibiotics

Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govacs.org The core structure of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. The introduction of a fluorine atom, typically at the C-6 position, has been shown to dramatically improve antimicrobial activity. acs.org

While direct synthesis pathways starting from this compound are not extensively detailed, its structural similarity to known fluoroquinolone precursors is notable. For instance, the synthesis of novel fluoroquinolones often involves key synthons like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. orientjchem.orgnih.gov The 4-hydroxyquinoline-3-carbonitrile (B1351834) moiety can be readily converted to the 4-oxoquinoline-3-carboxylic acid core that is essential for antibacterial action. The presence of the fluorine atom on the benzenoid ring of the quinoline system is a key feature of modern fluoroquinolones, suggesting that this compound is a promising starting material for developing new analogs with potentially unique activity or resistance-breaking profiles.

Intermediates in the Synthesis of Complex Drug Candidates (e.g., Bosutinib)

The quinoline-3-carbonitrile scaffold is a key structural component in the synthesis of targeted cancer therapies, most notably the tyrosine kinase inhibitor Bosutinib. nih.gov Bosutinib is used to treat chronic myelogenous leukemia (CML) and functions as a dual inhibitor of Src and Abl kinases. nih.gov Its chemical structure is 4-((2,4-dichloro-5-methoxyphenyl) amino)-6-methoxy-7-(3-(4- methylpiperazin-1-yl) propoxy) quinoline-3-carbonitrile. derpharmachemica.com

Several synthetic routes for Bosutinib have been developed, many of which rely on a pre-formed quinoline-3-carbonitrile intermediate. nih.govderpharmachemica.com For example, a common strategy involves the chlorination of a 4-hydroxyquinoline-3-carbonitrile derivative, followed by successive amination reactions to build the final molecule. nih.gov Although the specific intermediates reported for Bosutinib synthesis typically feature methoxy (B1213986) and alkoxy groups at the 6- and 7-positions, the fundamental chemistry highlights the importance of the 4-hydroxyquinoline-3-carbonitrile core. This establishes compounds like this compound as belonging to a class of molecules that are pivotal for constructing complex, modern chemotherapeutics.

Contributions to Materials Science

The unique electronic and photophysical properties of the 8-hydroxyquinoline (B1678124) scaffold have made it a foundational component in materials science, particularly in the fields of organic electronics and chemical sensing. The introduction of fluoro and nitrile substituents is expected to modulate these properties for specialized applications.

Electron Transport in Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline (8-HQ), such as tris(8-hydroxyquinolinato)aluminium (Alq3), are among the most widely used and studied materials in OLED technology. nih.govresearchgate.net These complexes typically serve as the electron transport layer (ETL) and sometimes as the emissive layer due to their high thermal stability, good film-forming properties, and efficient electron mobility. nih.govresearchgate.net The performance of an OLED is critically dependent on the efficient transport and recombination of electrons and holes, making the ETL a crucial component. mdpi.com

Fluorescent Chemosensors for Metal Ions

8-Hydroxyquinoline and its derivatives are renowned for their ability to act as fluorescent chemosensors for a wide variety of metal ions. nih.govresearchgate.net The 8-HQ moiety is an excellent chelating agent that can form stable complexes with numerous cations, including biologically and environmentally significant ions like Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.govnih.gov Upon binding with a metal ion, the photophysical properties of the 8-HQ molecule, particularly its fluorescence, are often significantly altered. researchgate.net This change, which can be an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, provides a measurable signal for the detection and quantification of the target ion. nih.govresearchgate.net

The rigid, planar structure and the nitrogen and oxygen atoms of the 8-hydroxyquinoline core in this compound make it an ideal platform for designing such sensors. nih.gov The high electronegativity of the fluorine and nitrile groups can modulate the electron density of the quinoline ring system, potentially enhancing the selectivity and sensitivity of the sensor for specific metal ions. nih.gov This makes it a strong candidate for developing new analytical tools for applications in environmental monitoring, molecular imaging, and medical diagnostics. researchgate.net

Ion Detected Sensor System Sensing Mechanism
Fe³⁺Quinoline DerivativeFluorescence Quenching
Zn²⁺8-Amidoquinoline DerivativesFluorescence Enhancement
Various Metal Ions8-Hydroxyquinoline-basedComplex Formation & Fluorescence Change

Corrosion Inhibition Studies

The prevention of metal corrosion is a major industrial challenge, and the use of organic inhibitors is a common and effective strategy. najah.edu 8-Hydroxyquinoline and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including steel and aluminum alloys, particularly in acidic environments. nih.govacs.orgresearchgate.net

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu This adsorption is facilitated by the presence of heteroatoms (like the nitrogen and oxygen in the 8-HQ core) with lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms. nih.gov Furthermore, the π-electrons of the aromatic quinoline ring can interact with the metal surface, strengthening the adsorption. najah.edu

This compound possesses all the key structural features required for an effective corrosion inhibitor: the chelating 8-hydroxyquinoline group and an extended π-electron system. Quantum chemical calculations on similar molecules show that 8-HQ derivatives adsorb strongly and can form stable, dense organic films on metal surfaces. rsc.org The presence of the highly electronegative fluorine atom and the polar nitrile group could further enhance the molecule's ability to adsorb onto the metal surface, potentially leading to superior corrosion inhibition efficiency. Studies on various 8-hydroxyquinoline derivatives have shown high inhibition efficiencies, often exceeding 90% at optimal concentrations. najah.eduacs.org

Inhibitor Metal Medium Max Inhibition Efficiency (%)
5-[(dodecylthio)methyl]-8-quinolinolN80 Steel1.0 M HCl98.71
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoateMild Steel1 M HCl96
1,3-bis(quinoline-8-dimethylformamide) propaneMild Steel2 M H₂SO₄~91

Future Research Perspectives and Challenges

The unique scaffold of this compound presents a compelling starting point for further scientific inquiry. Future research is poised to unlock its full therapeutic potential by exploring new biological targets, refining its chemical synthesis, and leveraging the synergy between computational and experimental techniques. These endeavors are crucial for translating the promise of this molecule into tangible advancements in medicine.

Exploration of Novel Pharmacological Targets

The quinoline core is a well-established pharmacophore, known to interact with a wide array of biological targets. orientjchem.org For this compound, future research will likely focus on expanding its known biological activities by investigating its effects on novel pharmacological targets. The structural motifs of the compound—a fluoroquinolone-like core, a hydroxyl group, and a carbonitrile moiety—suggest potential interactions with enzymes and receptors implicated in various diseases beyond its current scope of study.

Key research directions include screening the compound against a diverse panel of kinases, as many quinoline derivatives are known to be potent kinase inhibitors involved in cancer signaling pathways such as EGFR, VEGF, and c-Met. nih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) class, for instance, has been specifically developed as EGFR inhibitors. nih.gov Furthermore, enzymes like topoisomerases and DNA gyrase, the established targets for quinolone antibiotics, remain areas of interest for developing new antibacterial agents to combat resistance. sci-hub.se Other potential targets could include proteins involved in neurodegenerative diseases, viral replication, and inflammatory processes, given the broad spectrum of activity seen in related quinoline compounds. nih.govnih.gov Identifying new targets will not only broaden the therapeutic applications of this compound but also provide deeper insights into its mechanism of action.

Potential Pharmacological TargetTherapeutic AreaRationale for Exploration
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)OncologyStructural similarities to known 4-anilinoquinoline-3-carbonitrile kinase inhibitors. nih.gov
DNA Gyrase and Topoisomerase IVInfectious Diseases (Antibacterial)The quinoline core is a classic scaffold for inhibitors of these bacterial enzymes. sci-hub.se
Phosphatidylinositol 3-kinase (PI3Kα)OncologyN-phenyl-4-hydroxy-2-quinolone-3-carboxamides have shown inhibitory activity against PI3Kα. mdpi.com
Peptide Deformylase (PDF)Infectious Diseases (Antibacterial)Novel quinoline derivatives have been designed and evaluated as PDF inhibitors. nih.gov
Tubulin (Colchicine Binding Site)OncologyCertain quinoline derivatives have been identified as potent tubulin polymerization inhibitors. biointerfaceresearch.com

Development of Advanced Synthetic Methodologies

While classical methods for quinoline synthesis, such as the Friedländer, Skraup, and Gould-Jacobs reactions, have been foundational, they often face challenges such as harsh reaction conditions, limited substrate scope, and low yields. nih.govrroij.com The future synthesis of this compound and its analogues will benefit significantly from the adoption of advanced synthetic methodologies. These modern techniques aim to improve efficiency, sustainability, and the ability to generate molecular diversity for structure-activity relationship (SAR) studies.

MethodologyDescriptionPotential Advantages for Synthesis
Traditional Methods (e.g., Friedländer, Skraup)Classic condensation and cyclization reactions to form the quinoline ring. nih.govWell-established and understood reaction mechanisms.
Transition-Metal Catalysis (e.g., Pd, Cu)Utilizes transition metals to facilitate cross-coupling and cyclization reactions. numberanalytics.comHigh efficiency, broader substrate scope, and milder reaction conditions.
Microwave-Assisted SynthesisEmploys microwave radiation for rapid heating of the reaction mixture. numberanalytics.comReduced reaction times, increased yields, and improved selectivity.
C-H Bond FunctionalizationDirectly introduces functional groups onto the C-H bonds of the quinoline scaffold. chemrxiv.orgHigh atom economy, reduced number of synthetic steps, and ability to functionalize late-stage intermediates.
Multi-component ReactionsA one-pot reaction where multiple starting materials react to form a complex product. nih.govIncreased efficiency, reduced waste, and rapid generation of molecular complexity.

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental validation represents a powerful paradigm for accelerating drug discovery and development. For this compound, a synergistic approach combining in silico and in vitro/in vivo methods is a critical future direction. This strategy allows for the rational design of more potent and selective analogues while minimizing the time and resources spent on synthesizing and testing less promising compounds.

Computational tools such as molecular docking can be used to predict the binding modes and affinities of this compound and its derivatives with the novel pharmacological targets identified. ijprajournal.commdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can help to build models that correlate chemical structures with biological activity, guiding the design of new compounds with enhanced efficacy. biointerfaceresearch.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be employed early in the design phase to assess the drug-like properties of potential candidates and flag potential liabilities. ijprajournal.com The predictions generated from these computational models must then be rigorously tested through experimental validation. Promising compounds identified through virtual screening would be synthesized and evaluated in relevant biochemical and cell-based assays. This iterative cycle of computational design, synthesis, and experimental testing creates a feedback loop that refines predictive models and efficiently guides the research toward lead compounds with optimal therapeutic profiles. tandfonline.com

ApproachTechnique/MethodRole in Research and Development
Computational (In Silico)Molecular DockingPredicts binding affinity and interaction patterns with protein targets. mdpi.com
3D-QSARDevelops predictive models to guide the design of more potent analogues. biointerfaceresearch.com
ADMET PredictionAssesses pharmacokinetic and toxicity profiles early in the design process. ijprajournal.com
Experimental (In Vitro / In Vivo)Biochemical AssaysValidates target engagement and determines inhibitory constants (e.g., IC50).
Cell-Based AssaysEvaluates compound efficacy and cytotoxicity in a cellular context. nih.gov
Animal ModelsAssesses in vivo efficacy, pharmacokinetics, and safety of lead compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, fluorination, and nitrile functionalization. For analogous fluorinated quinolines, such as ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, cyclization of substituted anilines with β-ketoesters under acidic conditions is a key step . Fluorination is often achieved using fluorinating agents like Selectfluor or via nucleophilic substitution in halogenated precursors . Reaction temperature (e.g., reflux in ethanol or DMF) and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield, with purity optimized via recrystallization or column chromatography .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular ion peaks and fragmentation patterns, as demonstrated for structurally related dihydroquinolines (e.g., m/z 279.1 [M+H]⁺ in ) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C8 and nitrile resonance at ~110 ppm) .
  • X-ray Crystallography : Single-crystal studies resolve bond angles and torsional strain, as seen in hexahydroquinoline derivatives (e.g., C–C bond lengths of 1.48–1.52 Å in ) .

Q. How is the biological activity of this compound screened in preclinical studies?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for fluorinated quinolines in ) .
  • Target Binding : Fluorescence polarization or SPR to measure affinity for enzymes like topoisomerases .

Advanced Research Questions

Q. How does the introduction of fluorine at the 8-position affect the electronic properties and reactivity of the quinoline core?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, enhancing stability against metabolic degradation and modulating intermolecular interactions (e.g., hydrogen bonding with biological targets). Computational studies (DFT) reveal reduced HOMO-LUMO gaps in fluorinated derivatives, increasing electrophilicity at C3 (nitrile group) . Experimental data from analogs like ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate show improved bioactivity compared to non-fluorinated counterparts .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound derivatives?

  • Methodological Answer :

  • Purity Verification : Use HPLC (e.g., ≥97% purity thresholds in ) to rule out impurities affecting activity .
  • Assay Standardization : Compare MIC values under consistent conditions (pH, temperature) .
  • Structural Analog Testing : Evaluate derivatives (e.g., 8-ethoxy or 6-trifluoromethyl variants) to isolate substituent-specific effects .

Q. How can computational chemistry aid in predicting the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., DNA gyrase) using AutoDock Vina, focusing on fluorine’s role in stabilizing ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical trials?

  • Methodological Answer :

  • Reaction Optimization : Transition from batch to flow chemistry to control exothermic fluorination steps .
  • Purification : Replace column chromatography with recrystallization using ethanol/water mixtures for cost-effective scale-up .
  • Byproduct Management : Monitor nitrile hydrolysis intermediates via inline IR spectroscopy to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.